4-Allyloxy-1-butanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-prop-2-enoxybutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-2-6-9-7-4-3-5-8/h2,8H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDRAOLVEHKAAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460769 | |
| Record name | 4-allyloxy-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1471-15-4 | |
| Record name | 4-allyloxy-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(prop-2-en-1-yloxy)butan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 Allyloxy 1 Butanol
Optimized Chemical Synthesis Routes
The Williamson ether synthesis is a fundamental and widely used method for preparing ethers, which involves the reaction of an alkoxide ion with a primary alkyl halide through an SN2 mechanism. wikipedia.orgmasterorganicchemistry.com This approach is frequently adapted for the synthesis of 4-allyloxy-1-butanol.
The synthesis of this compound can be achieved via a Williamson-type reaction between butane-1,4-diol (BDO) and an allyl halide, such as allyl chloride (AC). mdpi.com In this reaction, a strong base is used to deprotonate one of the hydroxyl groups of BDO, forming an alkoxide that then acts as a nucleophile, attacking the allyl chloride to form the ether linkage. youtube.comyoutube.com
A primary challenge in this synthesis is the presence of two equivalent primary hydroxyl groups in the BDO molecule. mdpi.com This leads to the formation of both the desired mono-allylated product, 4-allyloxybutan-1-ol (ABO), and the di-allylated by-product, 1,4-bisallyloxybutane. mdpi.comresearchgate.net Other significant by-products can also form, mainly from the base-induced hydrolysis of allyl chloride, yielding allyl alcohol and diallyl ether. mdpi.com
The choice and concentration of the base are critical parameters that significantly influence the reaction's outcome. In the allylation of butane-1,4-diol with allyl chloride, aqueous sodium hydroxide (B78521) (NaOH) is commonly used. Research has shown that the concentration of the aqueous NaOH solution has a pronounced effect on the conversion of the allyl chloride and the selectivity towards the desired mono-O-allylation product, 4-allyloxybutan-1-ol. mdpi.com
The mono- and di-O-allylation of BDO are consecutive reactions, meaning the desired mono-allylated product can be obtained with high selectivity (at least 98%) under optimized conditions. mdpi.comresearchgate.net The following table summarizes the effect of NaOH concentration on the reaction, demonstrating that higher base concentrations can influence reaction rates and product distribution.
| NaOH Concentration (% w/w) | Reaction Time (h) | Allyl Chloride Conversion (%) | Selectivity for this compound (%) | Yield of this compound (%) |
|---|---|---|---|---|
| 30 | 24 | 75 | 97 | 73 |
| 40 | 24 | 80 | 96 | 77 |
| 50 | 5 | 84 | 95 | 80 |
| 50 | 24 | 98 | 82 | 80 |
This table is based on data from studies on the mono-O-allylation of butane-1,4-diol under various basic conditions. mdpi.com
Phase Transfer Catalysis (PTC) is a powerful and environmentally friendly methodology for carrying out reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). researchgate.netresearchgate.net This technique is particularly well-suited for Williamson ether synthesis, as it facilitates the transfer of the alkoxide from the aqueous or solid phase to the organic phase where the alkyl halide is located, often resulting in higher yields, milder reaction conditions, and enhanced safety. researchgate.netgoogle.com
The effectiveness of the PTC method relies heavily on the choice of the phase transfer catalyst. For the mono-O-allylation of butane-1,4-diol, various tetraalkylammonium (TAA) salts have been investigated as catalysts. mdpi.comresearchgate.net While catalysts like tetrabutylammonium (B224687) bisulfate (Bu₄N⁺HSO₄⁻) are effective and can significantly enhance the reaction rate compared to non-catalyzed systems, further optimization has led to the development of more superior catalytic systems. mdpi.comresearchgate.net
Research has identified methyltrioctylammonium bromide (Me(n-Oct)₃N⁺Br⁻) as a new, highly selective, and effective catalyst for this transformation. mdpi.comresearchgate.net The lipophilicity of the TAA salt plays a crucial role; ammonium (B1175870) cations with moderately long alkyl chains, such as trioctylammonium, show higher activity. However, excessively long chains can be detrimental as the catalyst may remain preferentially in the organic phase, thus hindering the catalytic cycle. researchgate.net Using an optimized PTC system with Me(n-Oct)₃N⁺Br⁻ (0.3 mol%), an 88% yield and 98% selectivity for 4-allyloxybutan-1-ol were achieved with minimal formation of hydrolysis by-products. mdpi.comresearchgate.net
Achieving selective mono-O-allylation of a symmetric diol like butane-1,4-diol is a significant synthetic challenge. mdpi.com The primary strategy to overcome this involves carefully controlling the reaction conditions to favor the formation of the mono-substituted product over the di-substituted one.
Phase Transfer Catalysis provides a robust framework for this control. The key strategy is the optimization of the entire system, which includes:
Catalyst Selection : Employing a highly active and selective catalyst such as Me(n-Oct)₃N⁺Br⁻. mdpi.comresearchgate.net
Stoichiometry Control : Using an equimolar ratio of the base (NaOH) to the diol. mdpi.com
Solvent Choice : Utilizing a suitable organic solvent like cyclohexane (B81311). mdpi.com
This combination of factors allows for the synthesis of 4-allyloxybutan-1-ol with high yield and selectivity (up to 98%). mdpi.comresearchgate.net
An alternative, non-catalytic strategy has also been developed. This solvent-free approach involves using an excess of butane-1,4-diol relative to the allylating agent and employing solid NaOH. These conditions led to an exceptional yield of 99% for the mono-O-allylation product in a relatively short reaction time (3.5 hours) with only trace amounts of by-products. mdpi.comresearchgate.net
Development of Selective and Effective Catalytic Systems
Solvent-Free and Environmentally Benign Synthetic Protocols
The development of environmentally benign synthetic methods is a cornerstone of modern green chemistry. For the production of this compound, a non-catalytic, solvent-free approach has been optimized, offering a highly efficient and sustainable alternative to traditional methods. semanticscholar.org This protocol involves the direct mono-O-allylation of butane-1,4-diol with allyl chloride using solid sodium hydroxide. semanticscholar.org
This sustainable method successfully yields the mono-O-allylation product with minimal by-products. semanticscholar.orgresearchgate.net The key to the high selectivity and yield is the use of an excess of the diol and solid NaOH, which minimizes the formation of the di-O-allylation by-product and unwanted hydrolysis of allyl chloride. semanticscholar.orgmdpi.com Under optimized conditions, this process achieves an exceptional yield in a relatively short reaction time, making it suitable for larger-scale synthesis. semanticscholar.org The primary by-products in base-catalyzed allylation of butane-1,4-diol are typically allyl alcohol, diallyl ether, and inorganic salts like NaCl. mdpi.com
Table 1: Optimized Solvent-Free Synthesis of this compound semanticscholar.org
| Parameter | Value |
| Reactants | Butane-1,4-diol, Allyl Chloride, Solid NaOH |
| Catalyst | None (Non-catalytic) |
| Solvent | None (Solvent-free) |
| Reaction Time | 3.5 hours |
| Product Yield | 99% |
| By-products | <0.1% |
Exploration of Novel Allylation Techniques for Related Structures (e.g., CuI-catalyzed coupling)
Beyond direct synthesis, research into novel allylation techniques for related molecular structures provides insight into alternative pathways for producing allyloxy compounds. One prominent area of exploration is the copper(I) iodide (CuI)-catalyzed coupling reaction for the direct C–O bond formation between alcohols and iodo-substituted compounds. semanticscholar.orgmdpi.com This method has been effectively used to introduce an allyloxy group into various molecular scaffolds, such as 4-iodopyrazoles. semanticscholar.orgresearchgate.net
The optimal conditions for this transformation typically involve a CuI catalyst (e.g., 20 mol%), a suitable ligand such as 3,4,7,8-tetramethyl-1,10-phenanthroline, and a base like potassium tert-butoxide. semanticscholar.orgmdpi.comresearchgate.net The reaction is often carried out using the allyl alcohol itself as the solvent and may be accelerated by microwave irradiation. semanticscholar.orgmdpi.com This technique has been successfully applied to synthesize a variety of 4-alkoxy-1H-pyrazoles. researchgate.net While palladium catalysts were also tested for similar couplings, they were found to be ineffective for certain substrates where the CuI-based system yielded the desired product. researchgate.net The development of such copper-catalyzed reactions provides a versatile tool for creating allyloxy-containing molecules under relatively mild conditions. researchgate.net
Table 2: General Conditions for CuI-Catalyzed Allylation of Iodopyrazoles semanticscholar.orgmdpi.comresearchgate.net
| Component | Role / Example |
| Substrate | 4-Iodo-1H-1-tritylpyrazole |
| Reagent | Allyl Alcohol (serves as reagent and solvent) |
| Catalyst | Copper(I) Iodide (CuI) |
| Ligand | 3,4,7,8-tetramethyl-1,10-phenanthroline |
| Base | Potassium tert-butoxide (tBuOK) |
| Conditions | 130 °C, 1 hour, Microwave Irradiation |
Potential Biocatalytic and Bio-based Production Routes
The shift towards a bio-based economy has spurred research into biocatalytic and microbial production of chemicals. These approaches offer the potential for high selectivity, mild reaction conditions, and the use of renewable feedstocks.
Enzymatic Transformations Towards Allyloxy Compounds
Enzymes are powerful biocatalysts capable of performing highly specific chemical transformations. Their use in organic synthesis can lead to the creation of complex molecules with high purity. The potential for enzymatic synthesis of allyloxy compounds has been demonstrated through the stereoselective synthesis of both enantiomers of 3-allyloxy-propane-1,2-diol from a racemic starting material. researchgate.net
This multi-step synthesis utilized enzymes for several key transformations, including:
Regioselective acylations: Using lipases to selectively acylate one hydroxyl group in a diol. researchgate.net
Asymmetric bioreduction: Employing alcohol dehydrogenases for the enantioselective reduction of a prochiral ketone to a chiral alcohol. researchgate.net
Enzymatic alcoholysis: Utilizing enzymes to remove acyl groups under mild conditions. researchgate.net
Furthermore, enzymes like γ-glutamyltranspeptidase have been used to synthesize S-allyl-L-cysteine derivatives, showcasing the broader applicability of biocatalysts for creating molecules containing an allyl group. nih.gov These examples highlight the feasibility of developing enzymatic routes for the production of chiral and functionalized allyloxy compounds.
Engineered Microbial Pathways for Butanol Derivatives
Metabolic engineering of microorganisms presents a promising avenue for the sustainable production of butanol and its derivatives from renewable resources like glucose. pnas.orgcaister.com Significant progress has been made in engineering non-native host organisms, such as Escherichia coli and Saccharomyces cerevisiae, to produce butanol by introducing heterologous metabolic pathways. frontiersin.orgresearchgate.net
A common strategy involves transferring the 1-butanol (B46404) pathway from natural producers like Clostridium acetobutylicum into more genetically tractable hosts. frontiersin.org This pathway converts two molecules of acetyl-CoA into butyryl-CoA through four enzymatic steps, which is then reduced to 1-butanol. frontiersin.org Key genes from the Clostridium pathway that have been successfully expressed in E. coli include those encoding for acetyl-CoA acetyltransferase (atoB), 3-hydroxybutyryl-CoA dehydrogenase (hbd), crotonase (crt), and butyryl-CoA dehydrogenase. frontiersin.org
Further engineering efforts have focused on improving yields by optimizing redox balance and utilizing highly active enzymes. frontiersin.org Researchers have also engineered modular pathways to produce not only butanol but also other valuable odd-chain alcohols like pentanol. pnas.org Additionally, cellulolytic bacteria such as Clostridium cellulovorans have been engineered to produce n-butanol directly from lignocellulosic biomass, a critical step towards cost-effective and sustainable consolidated bioprocessing (CBP). asm.org This was achieved by introducing genes like adhE1 and ctfA-ctfB-adc from C. acetobutylicum. asm.org These advancements in microbial engineering lay the groundwork for the future bio-production of various butanol derivatives, which could potentially be further modified to produce compounds like this compound.
Chemical Reactivity and Transformation Pathways of 4 Allyloxy 1 Butanol
Reactions Involving the Allyl Ether Moiety
The presence of a terminal double bond and an adjacent ether linkage in the allyl group governs its reactivity, making it susceptible to transformations at the olefin and the adjacent C-H bond.
The carbon-carbon double bond of the allyl group is a key site for various addition and oxidation reactions.
The olefinic bond in 4-allyloxy-1-butanol can be readily oxidized to form epoxides or diols, which are valuable synthetic intermediates.
Epoxidation: The conversion of the terminal alkene to an epoxide can be achieved using various oxidizing agents. A common method involves the use of hydrogen peroxide in the presence of a catalyst system, such as sodium tungstate(VI) dihydrate and orthophosphoric(V) acid, often under phase-transfer catalysis (PTC) conditions. researchgate.net This method has been demonstrated for the epoxidation of the structurally similar 1,4-bis(allyloxy)butane. researchgate.net The reaction yields 1-allyloxy-4-(oxiran-2-ylmethoxy)butane. The presence of the hydroxyl group in the starting material can influence the reaction, and sometimes protection of the alcohol is necessary. The epoxidation of allylic alcohols themselves is a well-studied process, often utilizing reagents like m-chloroperoxybenzoic acid (m-CPBA) or titanium-catalyzed systems for stereocontrol. youtube.comakjournals.comnih.gov
Dihydroxylation: The syn-dihydroxylation of the allyl group's double bond results in the formation of a vicinal diol, yielding 3-(4-hydroxybutoxy)propane-1,2-diol. This transformation is commonly carried out using osmium tetroxide (OsO₄) as a catalyst with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). nih.govlibretexts.org This reaction proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to give the cis-diol. libretexts.org The Sharpless asymmetric dihydroxylation, using chiral ligands, can be employed to achieve enantioselective synthesis of the diol product. nih.gov
Table 1: Oxidation Reactions of the Allyl Moiety
| Transformation | Product | Typical Reagents and Conditions | Reference |
|---|---|---|---|
| Epoxidation | 1-allyloxy-4-(oxiran-2-ylmethoxy)butane | H₂O₂, Na₂WO₄·2H₂O, H₃PO₄, Phase-Transfer Catalyst | researchgate.net |
| Dihydroxylation | 3-(4-hydroxybutoxy)propane-1,2-diol | OsO₄ (catalytic), N-Methylmorpholine N-oxide (NMO), Acetone/Water/t-Butanol | nih.gov |
Hydrogenation: The double bond of the allyl group can be selectively reduced through catalytic hydrogenation. This reaction typically involves treating this compound with hydrogen gas (H₂) over a noble metal catalyst, such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂). acs.orgncsu.edu The reaction converts the allyl ether into a propyl ether, yielding 4-propyloxy-1-butanol. google.comrsc.org This transformation is generally high-yielding and proceeds under mild conditions.
Hydrosilylation: Hydrosilylation involves the addition of a silicon-hydride bond across the C=C double bond. This reaction is catalyzed by transition metal complexes, most commonly platinum-based catalysts like Karstedt's catalyst. epfl.ch The reaction of this compound with a hydrosilane (e.g., trichlorosilane, triethoxysilane) results in the anti-Markovnikov addition of the silyl (B83357) group to the terminal carbon of the former double bond. libretexts.org This produces a terminally silylated propyl ether, which can be a versatile intermediate for further synthesis, for instance, through oxidative cleavage of the C-Si bond to yield an alcohol. libretexts.org
Table 2: Reduction and Addition Reactions of the Allyl Moiety
| Transformation | Product | Typical Reagents and Conditions | Reference |
|---|---|---|---|
| Hydrogenation | 4-propyloxy-1-butanol | H₂, Pd/C or PtO₂, Ethanol (B145695) or Ethyl Acetate solvent | acs.orggoogle.com |
| Hydrosilylation | 4-((3-(trialkoxysilyl)propyl)oxy)butan-1-ol | R₃SiH, Platinum catalyst (e.g., Karstedt's catalyst) | epfl.chlibretexts.org |
The allyl ether structure is a precursor for powerful rearrangement reactions that form new carbon-carbon bonds.
Ring-closing metathesis is a powerful reaction for synthesizing cyclic compounds, but it requires a diene as a substrate. psu.edumit.edu Therefore, this compound itself cannot directly undergo RCM. However, it can be easily converted into a suitable RCM precursor. For example, the butanol hydroxyl group can be etherified with another olefin-containing molecule, such as 4-bromo-1-butene, to form a diene. This resulting diallylic-type ether can then undergo intramolecular RCM in the presence of a ruthenium catalyst, such as a Grubbs' catalyst, to form a substituted, unsaturated cyclic ether. psu.edunih.govbeilstein-journals.org The efficiency and stereoselectivity of the ring closure can be influenced by the catalyst generation and reaction conditions. psu.edumit.edu
Claisen Rearrangement: The Claisen rearrangement is a psu.edupsu.edu-sigmatropic rearrangement that typically involves an allyl vinyl ether. redalyc.orgbyjus.com this compound is not a direct substrate for this reaction. It must first be converted into a reactive intermediate. For example, the butanol hydroxyl could react with an orthoester like triethyl orthoacetate in a process known as the Johnson-Claisen rearrangement, or be converted to a vinyl ether. byjus.com Once the allyl vinyl ether moiety is formed, heating or treatment with a Lewis acid triggers the concerted rearrangement to form a new C-C bond, yielding a γ,δ-unsaturated carbonyl compound. redalyc.orgbyjus.comscirp.org
2,3-Wittig Rearrangement: Unlike the Claisen rearrangement, the psu.edunih.gov-Wittig rearrangement is a viable pathway directly for allyl ethers like this compound. organic-chemistry.orgscribd.com This reaction is a psu.edunih.gov-sigmatropic rearrangement that occurs upon treatment of the ether with a strong base, such as n-butyllithium (n-BuLi) or LDA, at low temperatures (typically below -60 °C). wikipedia.org The base deprotonates the carbon atom adjacent to the ether oxygen, forming a carbanion. This intermediate rapidly rearranges through a five-membered cyclic transition state to form a new carbon-carbon bond, yielding a homoallylic alcohol upon workup. organic-chemistry.orgwikipedia.org A competing pathway is the nih.govnih.gov-Wittig rearrangement, which becomes more significant at higher temperatures and leads to an isomeric alcohol product. organic-chemistry.org
Carbon-Carbon Bond Forming Reactions
Diels–Alder Reactions
The allyl group in this compound can participate as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition process for forming six-membered rings. researchgate.net This type of reaction involves the interaction of a conjugated diene with an alkene (the dienophile) to create a cyclohexene (B86901) derivative. researchgate.netlibretexts.org The reaction proceeds in a single, concerted step through a cyclic transition state, which accounts for its high stereospecificity. libretexts.org The efficiency and outcome of the Diels-Alder reaction are influenced by the nature of both the diene and the dienophile. For instance, intramolecular Diels-Alder reactions have been observed with allyloxy-substituted perchlorocyclopentadienes, where the allyloxy group acts as the dienophile, leading to the formation of bridged cycloadducts. ucla.edu
Palladium-Catalyzed Reactions
The allyl group of this compound is susceptible to a variety of palladium-catalyzed transformations. These reactions are versatile methods for forming carbon-carbon and carbon-heteroatom bonds. thieme-connect.com Palladium catalysts, often in the form of Pd(0) complexes, can activate the allylic C-O bond, leading to the formation of a π-allyl palladium intermediate. whiterose.ac.uknih.gov This intermediate can then react with various nucleophiles.
One significant application is in allylic alkylation, where the π-allyl palladium complex reacts with a nucleophile to form a new carbon-carbon bond. thieme-connect.com Palladium-catalyzed allylic silylation, using disilanes as silicon sources, can also occur, yielding allylsilanes. acs.org These reactions often proceed under mild and neutral conditions, tolerating a range of functional groups. acs.org The regioselectivity and stereoselectivity of these reactions are typically high, often favoring the formation of linear and trans-configured products due to the nature of the π-allyl-palladium mechanism. acs.org Furthermore, palladium catalysis can facilitate C-O bond formation between phenols and allenylic carbonates to produce allenic aromatic ethers under mild conditions. nih.gov
Reactions Involving the Primary Alcohol Functionality
The primary alcohol group in this compound is a key site for various chemical transformations, enabling its conversion into other functional groups.
The primary alcohol of this compound can undergo esterification with carboxylic acids to form the corresponding esters. smolecule.com This reaction, often catalyzed by a mineral acid, is a reversible process. athabascau.camasterorganicchemistry.comlibretexts.org To favor the formation of the ester, reaction conditions can be manipulated, such as using an excess of the alcohol or removing water as it is formed. masterorganicchemistry.comwikipedia.org
Etherification can also occur at the primary alcohol. For instance, reaction with an alkyl halide can lead to the formation of a new ether linkage. The Williamson ether synthesis is a classic method for this transformation, though it can be limited by competing elimination reactions with secondary or tertiary halides. csic.es Reductive etherification, involving the reaction of the alcohol with an aldehyde or ketone in the presence of a reducing agent, provides another route to ethers. csic.es
The primary alcohol functionality of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. libretexts.orgchemguide.co.uk
Oxidation to Aldehydes: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. libretexts.org Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this purpose. libretexts.orgmsu.edulibretexts.org These reactions are typically carried out in anhydrous solvents to prevent over-oxidation to the carboxylic acid. libretexts.org Catalytic dehydrogenation, where the alcohol vapor is passed over a hot copper catalyst, can also yield the corresponding aldehyde. byjus.com
Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as chromic acid (H₂CrO₄, often generated in situ from chromium trioxide and sulfuric acid, known as the Jones reagent) or potassium permanganate (B83412) (KMnO₄), will oxidize the primary alcohol directly to a carboxylic acid. libretexts.orgpressbooks.pubmasterorganicchemistry.com The reaction with chromic acid proceeds through an aldehyde intermediate which is then further oxidized. libretexts.orgmasterorganicchemistry.com A two-step, one-pot procedure using TEMPO and sodium hypochlorite (B82951) followed by sodium chlorite (B76162) has also been developed for the efficient oxidation of primary alcohols to carboxylic acids under mild conditions that tolerate sensitive functional groups like allyl ethers. nih.gov
| Reactant | Reagent(s) | Product |
| Primary Alcohol | Pyridinium chlorochromate (PCC) or Dess–Martin periodinane (DMP) | Aldehyde |
| Primary Alcohol | Chromic acid (H₂CrO₄) or Potassium permanganate (KMnO₄) | Carboxylic Acid |
The hydroxyl group of the primary alcohol in this compound can be converted into a good leaving group, allowing for nucleophilic substitution reactions to occur at the adjacent carbon. These reactions can proceed through either an SN1 or SN2 mechanism, depending on the substrate structure, nucleophile, leaving group, and solvent. murov.info
SN2 Reactions: As this compound is a primary alcohol, it is expected to favor the SN2 pathway. savemyexams.com This mechanism involves a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. savemyexams.com This "backside attack" results in an inversion of stereochemistry if the carbon is chiral. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. savemyexams.comvanderbilt.edu
SN1 Reactions: The SN1 mechanism is a two-step process that involves the formation of a carbocation intermediate. murov.infosavemyexams.com This pathway is favored by tertiary and sometimes secondary substrates due to the stability of the resulting carbocation. savemyexams.comlibretexts.org While a primary carbocation is generally unstable, rearrangements can occur to form more stable carbocations. The rate of an SN1 reaction is dependent only on the concentration of the substrate. murov.infosavemyexams.com Given that this compound is a primary alcohol, the SN1 pathway is less likely unless rearrangement to a more stable carbocation is possible under the reaction conditions.
The primary alcohol of this compound can undergo dehydration to form an alkene. This elimination reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. libretexts.org For primary alcohols, the reaction generally proceeds through an E2 mechanism. libretexts.org The acid protonates the hydroxyl group to form an alkyloxonium ion, which is a good leaving group. libretexts.org A base (such as the conjugate base of the acid or another alcohol molecule) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond in a concerted step. libretexts.org In the case of 1-butanol (B46404), dehydration can lead to the formation of 2-butene (B3427860) as the major product due to rearrangement of the initial primary carbocation to a more stable secondary carbocation via a hydride shift. doubtnut.com A similar outcome could be anticipated for this compound, potentially yielding a mixture of isomeric alkenes.
Nucleophilic Substitution Pathways (SN1, SN2)
Dual-Functionality Reactions and Cascade Processes of this compound
The presence of both an allyl ether and a primary alcohol functionality within the same molecule imparts this compound with a rich and versatile chemical reactivity. This dual functionality allows for the orchestration of cascade reactions, where a single set of reaction conditions can initiate a sequence of transformations involving both reactive sites. Such processes are highly valued in organic synthesis for their efficiency in building molecular complexity from simple precursors in a single operation. acs.orgrsc.org
Intermolecular and Intramolecular Cyclization Reactions
The structure of this compound is well-suited for both intermolecular and intramolecular cyclization reactions, leading to the formation of various heterocyclic compounds. These transformations can be triggered by exploiting the nucleophilicity of the hydroxyl group and the electrophilic nature of the activated allyl group, or vice-versa.
Intramolecular cyclization, in particular, is often favored due to the proximity of the two reactive functional groups, which leads to high effective molarity. masterorganicchemistry.com The formation of five- and six-membered rings is generally kinetically and thermodynamically favorable. masterorganicchemistry.com In the case of this compound, intramolecular cyclization can lead to the formation of substituted tetrahydrofurans and other cyclic ethers. For instance, acid-catalyzed intramolecular hydroalkoxylation can proceed via protonation of the allyl double bond, followed by nucleophilic attack of the terminal hydroxyl group. Alternatively, transition metal catalysis, for example with palladium or gold, can be employed to facilitate cyclization under milder conditions. nih.govbeilstein-journals.org
In intermolecular reactions, this compound can react with other bifunctional molecules to form larger cyclic structures or polymers. For example, in the presence of a suitable catalyst, it could undergo a cyclization reaction with another molecule of itself or with a different diol or diolefin.
Table 1: Examples of Potential Cyclization Reactions of this compound
| Reaction Type | Catalyst/Reagent | Product |
| Intramolecular Hydroalkoxylation | H₂SO₄ or TsOH | 2-(allyloxymethyl)tetrahydrofuran |
| Intramolecular Oxa-Michael Addition | Base (e.g., NaH) | Substituted cyclic ether |
| Palladium-Catalyzed Intramolecular Cyclization | Pd(OAc)₂/Ligand | Functionalized tetrahydrofuran (B95107) derivative |
| Gold-Catalyzed Intramolecular Cyclization | Au(I) or Au(III) complex | Substituted cyclic ether |
Applications of 4 Allyloxy 1 Butanol As a Synthetic Building Block and Intermediate
Precursor in Complex Molecule Synthesis
The dual functionality of 4-allyloxy-1-butanol provides synthetic chemists with orthogonal reactive sites. The hydroxyl group can undergo standard alcohol reactions such as oxidation, esterification, and etherification, while the allyl group is amenable to a wide array of transformations, including addition reactions, olefin metathesis, and rearrangements. This allows for its strategic incorporation into elaborate molecular architectures.
Role in Natural Product Total Synthesis (e.g., pyrazole (B372694) alkaloids from related allyloxy compounds)
While direct application of this compound in the total synthesis of a major natural product is not extensively documented, the strategic use of closely related allyloxy compounds, particularly in the synthesis of pyrazole alkaloids, highlights its potential. For instance, 4-allyloxy-1H-1-tritylpyrazole has been a key intermediate in the total synthesis of withasomnine, a pyrazole alkaloid. researchgate.net In these syntheses, the allyloxy group is crucial. It can undergo a Claisen rearrangement to introduce an allyl group onto the pyrazole core, which is then further manipulated to construct the final polycyclic system. researchgate.netmdpi.com This strategy demonstrates the utility of the allyloxy functional group as a handle for carbon-carbon bond formation, a fundamental process in the assembly of complex natural product skeletons. researchgate.net The principles established with these related allyloxy-pyrazoles are directly applicable to derivatives of this compound, suggesting its potential as a precursor for novel, functionalized alkaloids. Pyrazoles are found in nature, though less commonly than other azoles, and exhibit a range of biological activities. researchgate.net
Construction of Novel Heterocyclic and Polycyclic Scaffolds
The allyl group in this compound is a key feature for the construction of novel heterocyclic and polycyclic systems, primarily through cycloaddition and ring-closing metathesis (RCM) reactions. researchgate.net Allyloxy-substituted aromatic compounds, for example, can be precursors to complex fused polycyclic heterocycles. researchgate.net A one-pot process involving an Overman rearrangement of an allylic trichloroacetimidate (B1259523) derived from a 2-allyloxyaryl compound, followed by RCM, has been developed to synthesize 5-amino-substituted 2,5-dihydro-1-benzoxepines, which are valuable pharmacological scaffolds. researchgate.netacs.org
Similarly, the combination of Claisen rearrangement and RCM on 4-allyloxy-1H-pyrazoles has been successfully employed to create novel dihydro-1H- or 2H-oxepino[3,2-c]pyrazoles. mdpi.com The Grubbs second-generation catalyst has proven effective for the RCM step in these syntheses. mdpi.com These methodologies showcase how the allyloxy group can be strategically positioned to facilitate the formation of seven-membered heterocyclic rings fused to other aromatic systems, a common motif in biologically active molecules. The butanol chain of this compound offers a further point of diversification for such scaffolds.
Synthesis of Biologically Active Derivatives
The structural motifs accessible from allyloxy precursors are often associated with significant biological activity. For example, the vicarious nucleophilic substitution (VNS) of 4-allyloxy-3-bromonitrobenzene provides a key starting material for the synthesis of 1,3,4,5-tetrahydrobenz[cd]indoles, which are known to act as serotonin (B10506) antagonists. iupac.org Furthermore, compounds containing an allyloxy moiety attached to a phenyl ring have been incorporated into chromone-related pyrazole structures, which are investigated for their potential biological activities. nih.gov
The versatility of this compound as an intermediate allows for its use in synthesizing a variety of compounds that could be screened for biological activity, including potential drugs, fragrances, and coatings. The ability to construct complex heterocyclic and polycyclic scaffolds from allyloxy precursors is particularly relevant, as these structures are often considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in known drugs. acs.org
Materials Science and Polymer Chemistry Applications
In the realm of materials science, the allyl and hydroxyl functionalities of this compound allow it to serve as a monomer and a modifier in the creation of advanced polymer systems.
Monomer in Polymerization Processes (e.g., radical polymerization)
Allyl monomers, including allyl ethers like this compound, can undergo polymerization, typically through radical mechanisms. mdpi.com However, the polymerization of allyl monomers is often characterized by a low degree of polymerization, yielding oligomers or low molecular weight polymers. mdpi.com This is attributed to degradative chain transfer, where a hydrogen atom is abstracted from the allylic position, leading to a stable, less reactive allylic radical that is slow to reinitiate polymerization. mdpi.com
Despite this, the radical polymerization of allyl ethers is an area of active research. tandfonline.com Recent studies have proposed alternative mechanisms, such as a radical-mediated cyclization (RMC), to explain the polymerization of allyl ether monomers. acs.orgresearchgate.net This mechanism involves the initial abstraction of an allylic hydrogen, followed by the reaction of the resulting radical with the double bond of a second monomer to form a five-membered ring. acs.orgresearchgate.net This process can lead to the formation of polymers with unique cyclopentane-like structures in the backbone. The presence of the hydroxyl group in this compound provides a site for further modification of the resulting polymer, introducing hydrophilicity and a point for subsequent crosslinking or functionalization.
Crosslinkers, Modifiers, and Reactive Diluents in Advanced Hybrid Polymer Systems
The bifunctional nature of this compound makes it a suitable candidate for use as a crosslinker, modifier, and reactive diluent in polymer formulations. The allyl group can participate in crosslinking reactions, for instance, via thiol-ene chemistry or by reacting with other unsaturated sites in a polymer matrix, thereby enhancing the mechanical stability of the material. mdpi.comrsc.org In one-step seeded swelling polymerization, for example, 4-allyloxybenzaldehyde (B1266427) (a related compound) has been used as a functional monomer with divinylbenzene (B73037) as a crosslinking agent to prepare monodisperse microspheres. rsc.org
As a reactive diluent, this compound can be incorporated into formulations, such as epoxy resins or polyurethanes, to reduce viscosity and improve processing. enscm.frgoogleapis.comgoogleapis.com Unlike non-reactive diluents, it becomes covalently bonded into the final polymer network through its hydroxyl or allyl group, which minimizes leaching and contributes to the final properties of the cured material. googleapis.comgoogleapis.com For example, in polyurethane systems, the hydroxyl group can react with isocyanate groups, while in other systems, the allyl group can be used for post-curing or functionalization. This dual reactivity allows for the creation of advanced hybrid polymer systems with tailored properties.
Development of Functionalized Coatings and Adhesives
The presence of the allyl group in this compound is particularly advantageous in the field of polymer chemistry, specifically for creating functionalized coatings and adhesives. solubilityofthings.comibresco.com The double bond can participate in polymerization reactions, allowing the molecule to be incorporated into polymer chains. This can be used to modify the properties of the resulting polymer, such as improving adhesion, flexibility, and cross-linking capabilities.
For instance, the hydroxyl group can be reacted with other monomers to form a polymer backbone, leaving the allyl group available for subsequent cross-linking reactions. This process, often initiated by UV light or heat, can create a durable, three-dimensional network structure, which is a desirable characteristic for many high-performance coatings and adhesives. google.comacs.org Research has shown that hybrid monomers containing both cationic and free-radical polymerizable groups, similar in structure to functionalized butanols, can be synthesized and used in UV-curable formulations. researchgate.net
Role in Specialty Chemical Production
This compound serves as a crucial intermediate in the synthesis of a variety of specialty chemicals, which are low-volume, high-value products with specific applications. kuraray.com Its ability to be transformed into different functional molecules makes it a versatile starting material for diverse chemical industries.
Intermediate for Pharmaceutical Precursors
In the pharmaceutical industry, the synthesis of complex, biologically active molecules often requires multi-step procedures involving versatile intermediates. mdpi.com this compound can be used as a precursor in the synthesis of various pharmaceutical building blocks. uni.lunih.gov For example, the butanol backbone can be a structural component of a drug molecule, while the allyl group can be chemically modified to introduce other necessary functional groups. uni.luuniovi.es The ability to perform selective reactions on either the hydroxyl or the allyl group allows for controlled and efficient synthesis of complex target molecules. google.com
Component in Agrochemical and Flavor Formulations
The structural features of this compound also lend themselves to applications in the agrochemical and flavor and fragrance industries. In agrochemical formulations, intermediates with both hydrophilic (hydroxyl) and hydrophobic (allyl and butyl chain) characteristics can be useful as solvents or as part of the synthesis of active ingredients or adjuvants that improve the performance of pesticides. epo.orgatamanchemicals.comgoogle.comauburn.edu
In the flavor and fragrance sector, esters derived from butanol are common components. wikipedia.orgatamankimya.com While this compound itself may not be a primary flavor ingredient, it can serve as a precursor for the synthesis of specialty flavor and fragrance chemicals through reactions at the hydroxyl or allyl position. scribd.comgoogle.com The modification of the allyl group, for example, could lead to the creation of new aldehydes or other functional groups that possess desirable organoleptic properties. google.com
Spectroscopic and Advanced Analytical Characterization of 4 Allyloxy 1 Butanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules. For 4-Allyloxy-1-butanol, both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional techniques, provide detailed structural information.
Proton (¹H) NMR Spectral Assignments and Stereochemical Analysis
The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the various protons in its structure. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the surrounding molecular environment.
In a typical ¹H NMR spectrum, the protons of the butyl chain and the allyl group will have distinct chemical shifts. For instance, the methylene (B1212753) protons adjacent to the ether oxygen (O-CH₂-CH₂-) and the hydroxyl group (-CH₂-OH) are expected to be downfield due to the deshielding effect of the oxygen atoms. The protons of the allyl group, specifically the vinyl protons (-CH=CH₂) and the methylene protons attached to the ether oxygen (O-CH₂-CH=), also exhibit characteristic signals.
Stereochemical analysis of derivatives of this compound can be performed using NMR. For example, in studies of related chiral alcohols, the stereochemistry of products can be determined by analyzing the coupling constants and through techniques like Nuclear Overhauser Effect (nOe) analysis, which provides information about the spatial proximity of protons. umich.eduresearchgate.net In some cases, the ratio of different stereoisomers, such as syn and anti conformers, can be determined by NMR analysis. acs.org
Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| HO-CH ₂- | ~3.6 | Triplet |
| -CH₂-CH ₂-OH | ~1.6 | Multiplet |
| -O-CH₂-CH ₂- | ~1.7 | Multiplet |
| -O-CH ₂-CH₂- | ~3.4 | Triplet |
| =CH-CH ₂-O- | ~4.0 | Doublet of Triplets |
| H ₂C=CH- | ~5.2 (trans), ~5.1 (cis) | Doublet of Quartets |
| H₂C=CH - | ~5.9 | Multiplet |
Carbon-13 (¹³C) NMR Chemical Shift Analysis
The ¹³C NMR spectrum of this compound provides information on the different carbon environments within the molecule. The chemical shifts in ¹³C NMR have a much broader range than in ¹H NMR, allowing for clear distinction between carbon atoms. oregonstate.edu
The carbon attached to the hydroxyl group (-CH₂OH) and the carbons attached to the ether oxygen (-O-CH₂- and -CH₂-O-) will be shifted downfield due to the electronegativity of the oxygen. The carbon atoms of the allyl group will also have characteristic shifts in the alkene region of the spectrum. The chemical shifts of the carbon atoms generally decrease as their distance from the electronegative oxygen atom increases. docbrown.info
Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| HO-C H₂- | ~62 |
| -CH₂-C H₂-OH | ~30 |
| -O-CH₂-C H₂- | ~27 |
| -O-C H₂-CH₂- | ~70 |
| =CH-C H₂-O- | ~72 |
| C H₂=CH- | ~117 |
| H₂C=C H- | ~135 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional NMR techniques are invaluable for confirming the structure of complex molecules by showing correlations between different nuclei.
COSY (Correlation Spectroscopy) reveals proton-proton couplings within the molecule, helping to trace the connectivity of the carbon skeleton. core.ac.uk For this compound, COSY would show correlations between adjacent protons in the butyl chain and within the allyl group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) spectra show direct one-bond correlations between protons and the carbons they are attached to. youtube.comlibretexts.orgustc.edu.cn This technique is crucial for assigning the carbon signals based on the already assigned proton signals.
Mass Spectrometry (MS) Techniques
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the exact molecular formula of the compound, distinguishing it from other compounds with the same nominal mass. For this compound (C₇H₁₄O₂), HRMS would confirm its elemental composition.
Fragmentation Pattern Elucidation for Structural Details
In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a fingerprint of the molecule's structure.
For this compound, characteristic fragmentation patterns would be expected. Alcohols often undergo alpha-cleavage (cleavage of the bond adjacent to the oxygen) and dehydration (loss of a water molecule). libretexts.orgslideshare.netyoutube.com The fragmentation of the ether linkage is also a key process. The fragmentation patterns of related allyloxy derivatives have been studied, showing that the cleavage pathways are influenced by the substituents on the molecule. mdpi.com For example, the fragmentation of 1-butanol (B46404) often shows a prominent peak corresponding to the loss of water (M-18). docbrown.infofrontiersin.org
Infrared (IR) and Other Vibrational Spectroscopies for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. missouri.edu For this compound, which possesses an alcohol (-OH), an ether (C-O-C), and an alkene (C=C) functional group, the IR spectrum exhibits characteristic absorption bands corresponding to the specific vibrational modes of these groups. mvpsvktcollege.ac.ingoogleapis.com
The presence of the hydroxyl (-OH) group from the butanol moiety results in a very prominent, broad absorption band in the region of 3600-3200 cm⁻¹. mvpsvktcollege.ac.inpressbooks.pubopenstax.org This broadening is a direct consequence of intermolecular hydrogen bonding between the alcohol molecules. pressbooks.pubdocbrown.info In addition to the O-H stretch, a C-O stretching vibration associated with the primary alcohol appears in the 1200-1000 cm⁻¹ range. mvpsvktcollege.ac.inpressbooks.pub
The ether linkage (C-O-C) in the molecule is identified by a strong C-O-C asymmetric stretching vibration, which typically appears in the fingerprint region between 1300 cm⁻¹ and 1000 cm⁻¹. fiveable.mespectroscopyonline.compressbooks.pub Saturated ethers generally show a single strong band around 1140-1070 cm⁻¹. spectroscopyonline.com
The allyl group introduces characteristic alkene absorptions. The C=C double bond stretching vibration is observed as a medium intensity band around 1700-1600 cm⁻¹. mvpsvktcollege.ac.in Furthermore, the stretching vibration of the vinylic C-H bonds (=C-H) appears at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. missouri.edumvpsvktcollege.ac.in The spectrum will also contain signals from the aliphatic C-H stretching of the butyl and allyl chains, which are found just below 3000 cm⁻¹, typically around 2900 cm⁻¹. mvpsvktcollege.ac.indocbrown.info
The combination of these distinct absorption bands provides a unique "fingerprint" for this compound, allowing for its unambiguous identification and the confirmation of its specific functional group arrangement. docbrown.info
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Appearance |
|---|---|---|---|---|
| Alcohol (-OH) | O-H Stretch | 3600 - 3200 | Strong | Broad |
| Alkene (=C-H) | C-H Stretch | 3100 - 3000 | Medium | Sharp |
| Alkane (C-H) | C-H Stretch | ~2900 | Strong | Sharp |
| Alkene (C=C) | C=C Stretch | 1700 - 1600 | Medium | Sharp |
| Alcohol (C-O) | C-O Stretch | 1200 - 1000 | Strong | Sharp |
| Ether (C-O-C) | Asymmetric C-O-C Stretch | 1300 - 1000 | Strong | Sharp |
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and performing quantitative analysis. scribd.comgmpua.com For this compound and its derivatives, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are highly suitable methods.
Gas Chromatography (GC)
GC is a powerful technique for analyzing volatile compounds like this compound. scribd.comlibretexts.org The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column. libretexts.org
For the purity assessment of butanol and its derivatives, a GC system equipped with a Flame Ionization Detector (FID) is commonly employed due to its high sensitivity for organic compounds. scribd.comchromforum.orgnotulaebotanicae.ro The choice of the capillary column is critical; a polar stationary phase, such as one based on polyethylene (B3416737) glycol (e.g., MXT-WAX or Stabilwax®-DA), is often preferred for analyzing alcohols and ethers due to favorable interactions that lead to better separation. chromforum.orgcloudfront.net
Typical GC parameters for analyzing butanol-related compounds might involve:
Column: A polar capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness). notulaebotanicae.ro
Carrier Gas: Inert gases like helium or nitrogen are used as the mobile phase. libretexts.orgchromforum.org
Injection: A split injection is often necessary when analyzing a high-concentration sample to avoid overloading the column and detector, which can lead to distorted peak shapes. chromforum.org
Temperature Program: A programmed temperature gradient, for instance starting at a lower temperature and ramping up, allows for the efficient separation of impurities with different boiling points. sigmaaldrich.com
By comparing the retention time of the main peak with that of a known standard, the identity of this compound can be confirmed. The area of the main peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity. chromforum.org For trace-level analysis of potential impurities, Gas Chromatography-Mass Spectrometry (GC-MS) offers higher selectivity and sensitivity. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column | Astec® CHIRALDEX™ G-TA (30 m x 0.25 mm I.D., 0.12 µm) | sigmaaldrich.com |
| Carrier Gas | Helium | sigmaaldrich.com |
| Injector Temperature | 250 °C | notulaebotanicae.rosigmaaldrich.com |
| Detector | Flame Ionization Detector (FID) | chromforum.orgnotulaebotanicae.rosigmaaldrich.com |
| Detector Temperature | 250 °C | notulaebotanicae.rosigmaaldrich.com |
| Injection Mode | Split | chromforum.orgsigmaaldrich.com |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates compounds based on their interactions with a stationary phase while being carried by a liquid mobile phase under high pressure. gmpua.com It is particularly useful for less volatile or thermally sensitive compounds.
For the analysis of allyloxy compounds, reverse-phase HPLC (RP-HPLC) is a common approach. sielc.comsielc.com In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. bezmialemscience.org The separation of this compound from its nonpolar and polar impurities can be achieved by optimizing the mobile phase composition, which typically consists of a mixture of acetonitrile (B52724) and water. sielc.comsielc.combezmialemscience.org An acid, such as phosphoric or formic acid, is often added to the mobile phase to improve peak shape and resolution. sielc.comsielc.com
A typical HPLC method for a related compound could involve:
Column: A C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm x 150 mm). bezmialemscience.org
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. sielc.combezmialemscience.org
Detector: A UV detector is commonly used if the analyte or its derivatives possess a chromophore. bezmialemscience.orgrsc.org Since this compound lacks a strong UV chromophore, derivatization might be necessary for sensitive detection, or alternative detectors like a Refractive Index (RI) detector could be used.
Flow Rate: A typical flow rate is around 1.0 mL/min. bezmialemscience.org
HPLC methods can be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ) to ensure reliable purity assessment and mixture analysis. bezmialemscience.orgrsc.orgresearchgate.net
Theoretical and Computational Investigations of 4 Allyloxy 1 Butanol
Quantum Chemical Studies
Quantum chemical calculations provide fundamental insights into the electronic structure, geometry, and energetics of a molecule. thegoodscentscompany.com These studies are typically performed using methods like Density Functional Theory (DFT) or ab initio calculations, which solve approximations of the Schrödinger equation. fishersci.chnih.gov
The first step in a computational study is typically geometry optimization, where the molecule's lowest energy three-dimensional arrangement of atoms is determined. nih.govepa.gov For 4-allyloxy-1-butanol, this would involve finding the most stable arrangement of its flexible carbon chain and functional groups. This process iteratively calculates the energy and forces on each atom until a stationary point on the potential energy surface is found. nih.govepa.gov The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.
Once the geometry is optimized, a detailed electronic structure analysis can be performed. This includes the calculation of:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. fishersci.ch
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the ether and alcohol groups would be expected to be electron-rich, while the hydrogen of the hydroxyl group would be electron-poor.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions (hyperconjugation) between filled and empty orbitals, which contribute to the molecule's stability. fishersci.co.ukthegoodscentscompany.com For instance, it could reveal interactions between the oxygen lone pairs and antibonding orbitals of adjacent C-C or C-H bonds. fishersci.co.uk
Conformational analysis is the study of the different spatial arrangements of a molecule (conformers or rotamers) that arise from rotation around single bonds. fishersci.comnih.gov this compound has several rotatable single bonds, leading to a complex potential energy surface with multiple energy minima, each corresponding to a stable conformer.
The primary rotations to consider would be around the C-C bonds of the butyl chain and the C-O bonds of the ether linkage. The relative energies of these conformers are determined by a combination of factors, including:
Torsional Strain: The strain associated with eclipsing bonds. fishersci.com
Steric Hindrance: Repulsive interactions between bulky groups. fishersci.com
Molecular Geometry Optimization and Electronic Structure Analysis
Reaction Mechanism Studies
Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions, identifying intermediate structures, and determining the energetics of these processes. nih.gov For this compound, this would involve modeling reactions at either the alcohol or the allyl functional group.
A transition state (TS) is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. uni.lufishersci.at Locating the TS and calculating its energy is fundamental to understanding the reaction's kinetics. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.
For this compound, one could computationally study reactions such as:
Dehydration of the alcohol: An acid-catalyzed elimination of water to form an alkene. The mechanism could be E1 or E2 depending on the conditions, and calculations could distinguish between these pathways by locating the respective transition states.
Oxidation of the alcohol: Conversion of the primary alcohol to an aldehyde or carboxylic acid.
Electrophilic addition to the allyl group: Reaction of the double bond with an electrophile.
Quantum chemical methods are used to locate the saddle point on the potential energy surface corresponding to the TS. uni.lu Vibrational frequency calculations are then performed to confirm that the structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
This compound possesses two distinct functional groups, leading to potential competition in chemical reactions. Computational modeling can predict the selectivity of a reaction by comparing the activation barriers for the different possible pathways.
For instance, in a reaction with an electrophile, it could either attack the oxygen of the alcohol, the oxygen of the ether, or the π-bond of the allyl group. By calculating the activation energies for each of these potential reaction pathways, one can predict the most likely product. The pathway with the lowest activation energy will be the kinetically favored one.
Similarly, in reactions involving a nucleophile, computational studies can compare the reactivity of the alcohol proton versus other sites in the molecule. These studies are critical for understanding and predicting the outcomes of complex organic reactions. nih.gov For example, computational studies on the isomerization of allyl ethers have shown how subtle ligand effects in a catalyst can direct the reaction to form either E or Z isomers, highlighting the predictive power of such models.
Transition State Characterization and Activation Energy Calculations
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are used to study the behavior of larger systems, such as a molecule in a solvent or in a condensed phase. MD simulations model the movement of atoms and molecules over time based on classical mechanics.
For this compound, MD simulations could be employed to investigate:
Solvation Structure: How solvent molecules, like water, arrange themselves around the solute molecule. This would involve analyzing the radial distribution functions between atoms of this compound and the solvent.
Hydrogen Bonding: The dynamics and strength of hydrogen bonds formed between the hydroxyl group of this compound and solvent molecules or other solute molecules.
Transport Properties: Properties like diffusion coefficients and viscosity of the pure liquid or its mixtures.
The process involves setting up a simulation box containing many molecules of this compound and, if applicable, a solvent. The interactions between molecules are described by a force field, which is a set of parameters that define the potential energy of the system. The simulation then proceeds by integrating Newton's equations of motion, allowing the system to evolve over time. Analysis of the resulting trajectory provides insights into the macroscopic properties of the system based on its microscopic behavior.
Quantitative Structure-Activity Relationship (QSAR) for Related Functionalized Alcohols
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological or toxicological activities. In the context of functionalized alcohols, such as this compound, QSAR studies are instrumental in predicting their potential biological effects and understanding the structural features that drive these activities. These models are built upon datasets of related compounds for which experimental activity data are available.
One area where QSAR has been extensively applied to alcohols is in predicting their toxicity to various organisms. For instance, the toxicity of a wide range of alcohol compounds to the tadpoles of Rana temporaria has been modeled. scielo.brscielo.br In these studies, the biological activity is often expressed as the negative logarithm of the 50% growth inhibition concentration (pIGC50). A large number of molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated and used to build the predictive models. scielo.brscielo.br
A study involving 110 alcohol compounds and their toxicity to Rana temporaria tadpoles utilized 1388 physicochemical parameters to represent each molecule. scielo.br Through a process of feature selection, a smaller, more relevant set of descriptors is identified to build a robust QSAR model. scielo.brscielo.br For example, a model might be developed using multiple linear regression (MLR), partial least squares (PLS), or support vector regression (SVR) to establish a mathematical relationship between the selected descriptors and the observed pIGC50 values. scielo.brscielo.br The predictive power of such models can be quite high, with some achieving a high correlation coefficient (Q²) and low root mean square error of prediction (RMSEP). scielo.br
The following table presents a subset of data from a QSAR study on the toxicity of various alcohol compounds to Rana temporaria tadpoles, illustrating the type of data used in such analyses.
Table 1: Toxicity Data of Alcohol Compounds to Rana temporaria Tadpoles
| Compound Name | CAS RN | pIGC₅₀ (mmol/L) |
|---|---|---|
| Allyl alcohol | 107-18-6 | 1.80 |
| 1-Butanol (B46404) | 71-36-3 | 0.89 |
| 2-Butanol | 78-92-2 | 0.74 |
| 1-Pentanol | 71-41-0 | 1.34 |
| 1-Hexanol | 111-27-3 | 1.89 |
| 1-Heptanol | 111-70-6 | 2.41 |
| 1-Octanol | 111-87-5 | 2.94 |
| 1-Nonanol | 143-08-8 | 3.47 |
| 1-Decanol | 112-30-1 | 4.00 |
| Cyclopentanol | 96-41-3 | 0.71 |
pIGC₅₀ refers to the negative logarithm of the 50% growth inhibition concentration. Data sourced from a study on the toxicity of 110 alcohol compounds. scielo.br
Another common model organism for QSAR studies of alcohols is the freshwater ciliate Tetrahymena pyriformis. The toxicity is again often expressed as pIGC50. In many QSAR models for non-polar narcotics like many simple alcohols, the 1-octanol/water partition coefficient (log Kow) is a key descriptor, representing the hydrophobicity of the molecule. qsardb.org More complex models may incorporate additional electronic or topological descriptors to improve predictive accuracy. researchgate.net
The QsarDB repository contains a wealth of data from such studies. The table below shows a selection of data for various alcohols and their toxicity to Tetrahymena pyriformis, highlighting the compound, its pIGC50 value, and its log Kow.
**Table 2: Toxicity Data of Alcohols to *Tetrahymena pyriformis***
| Compound Name | pIGC₅₀ [log(L/mmol)] | log Kₒw |
|---|---|---|
| Benzyl alcohol | -0.83 | 1.10 |
| 2-Propanol (isopropanol) | -1.88 | 0.05 |
| 1-Heptanol | 0.10 | 2.73 |
| Hexyl alcohol | -0.38 | 2.03 |
| Phenethyl alcohol | -0.72 | 1.36 |
Data sourced from the QsarDB repository, study ID 10967/79.
Beyond toxicity, QSAR can also be applied to predict other biological activities, such as the antimycobacterial activity of functionalized alkenols. researchgate.net In such studies, the minimum inhibitory concentration (MIC) is the measured endpoint. The models developed can help in identifying the structural features of alcohols that are crucial for their therapeutic or adverse effects, thereby guiding the design of new compounds with desired properties. researchgate.netaimspress.com
Future Research Directions and Emerging Applications of 4 Allyloxy 1 Butanol
Development of Highly Selective and Sustainable Synthetic Routes
The advancement of green chemistry principles is crucial for the industrial viability of 4-allyloxy-1-butanol. royalsocietypublishing.org Future research is intensely focused on developing synthetic pathways that are not only high-yielding but also environmentally benign and atom-economical.
Recent studies have optimized two primary green methodologies for the synthesis of this compound from 1,4-butanediol (B3395766) and allyl chloride: liquid-liquid phase-transfer catalysis (L-L PTC) and non-catalytic, solvent-free conditions. researchgate.net
Under L-L PTC conditions, using a 50% aqueous sodium hydroxide (B78521) solution and cyclohexane (B81311) as the solvent, the choice of the phase-transfer catalyst is critical. The use of methyl(n-octyl)3N+Br− as a catalyst has been shown to achieve an 88% yield and 98% selectivity for this compound, significantly minimizing the formation of by-products like allyl chloride hydrolysis (<1%). researchgate.netmdpi.commdpi.com
An even more sustainable approach involves a non-catalytic, solvent-free method. researchgate.netmdpi.com By using an excess of 1,4-butanediol and solid sodium hydroxide, a mono-O-allylation product can be obtained with an exceptional yield of 99% in a relatively short reaction time of 3.5 hours, with negligible by-product formation. researchgate.netresearchgate.net This method is particularly suitable for large-scale synthesis. researchgate.netmdpi.com
The table below summarizes the optimized conditions for these sustainable synthetic routes.
| Method | Catalyst | Solvent | Key Reactant Ratio | Yield (%) | Selectivity (%) | Reaction Time (h) | Ref. |
| L-L PTC | Me(n-Oct)3N+Br− (0.3 mol%) | Cyclohexane | Equimolar NaOH to diol | 88 | 98 | - | researchgate.net, mdpi.com |
| Solvent-Free | None | None | Excess of diol, solid NaOH | 99 | >99.9 | 3.5 | researchgate.net, researchgate.net |
These greener, productive methods represent a significant step forward, aligning the production of this compound with the principles of sustainable chemistry by reducing waste and avoiding hazardous solvents. royalsocietypublishing.orgresearchgate.net
Exploration of New Catalytic Systems for Tailored Transformations
The dual functionality of this compound allows for a variety of tailored chemical transformations, with a significant research focus on the isomerization of its allyl group. This reaction converts the terminal double bond into an internal one, yielding 4-(1-propenyloxy)butan-1-ol, a valuable monomer for photopolymerizable systems. researchgate.net
Ruthenium complexes have been identified as exceptionally active catalysts for this isomerization under solvent-free conditions, which is an atom-economical and sustainable process. researchgate.net Research has demonstrated that complexes such as [RuClH(CO)(PPh3)3] and [RuCl2(PPh3)3] show extremely high catalytic activity. researchgate.net The efficiency of these transformations is influenced by factors like catalyst concentration, temperature, and reaction atmosphere. researchgate.net
A key challenge in using ruthenium-chloride precursors is the potential for subsequent cyclization or polymerization of the desired enol ether product, driven by in-situ generated acids. researchgate.net A significant breakthrough has been the discovery that adding scavengers like potassium carbonate (K2CO3) or trialkylamines can completely eliminate these side reactions. researchgate.net The development of chloride-free ruthenium precursors, such as [RuH2(CO)(PPh3)3] or [RuH2(PPh3)4], also successfully prevents these unwanted consequent reactions. researchgate.net
Beyond ruthenium, other transition metals are being explored. For instance, cobalt-catalyzed hydrogen atom transfer (HAT) processes present a simple and efficient method for the isomerization of substituted allyl ethers into vinyl ethers with high chemoselectivity and yields. researchgate.net
Future work in this area will likely concentrate on discovering even more active, selective, and cost-effective catalysts, potentially including earth-abundant metals, and further optimizing reaction conditions to enhance catalyst productivity and lifespan on an industrial scale. researchgate.netnih.gov
Integration into Advanced Polymer Architectures and Functional Materials
The distinct reactive sites of this compound make it a prime candidate for incorporation into advanced polymers and functional materials. yufluoro.com Its application spans from being a monomer in polymer synthesis to a component in specialized coatings. yufluoro.comgoogleapis.com
The allyl group can participate in various polymerization reactions, including ring-opening metathesis polymerization (ROMP) and thiol-ene "click" chemistry, while the hydroxyl group allows for esterification or urethane (B1682113) linkages. researchgate.netnih.govacs.org This versatility enables the creation of complex macromolecular architectures such as copolymers, graft polymers, and hyperbranched polymers. acs.orgnih.gov
For example, research has shown the synthesis of polymers where an aldehyde group is first converted to a homoallylic alcohol, which possesses secondary alcohol and terminal alkene groups that can undergo subsequent orthogonal reactions like esterification and thiol-ene chemistry. acs.org This demonstrates a pathway for creating multifunctional polymers from a simple precursor.
In the realm of functional materials, this compound derivatives have been used to create specialized surfaces. Hyperbranched polycarbosiloxanes functionalized with sensing molecules derived from an allyloxy-containing phenol (B47542) have been used to create sensitive chemical detectors. acs.org The isomerization product, 4-(1-propenyloxy)butan-1-ol, is particularly sought after as a reactive diluent in UV-curing polymeric systems, enhancing the reactivity of photopolymerizable formulations. researchgate.net There is also potential for its use in creating allyloxy cyclic carbonates, which are monomers for the green synthesis of non-isocyanate polyhydroxyurethanes (PHU). mdpi.com
Future research will likely explore the synthesis of novel block copolymers with tunable properties for applications in drug delivery and tissue engineering, as well as the development of new cross-linking agents for advanced thermosets and elastomers. researchgate.netnih.govscientific.net
Investigation of Novel Biological Applications as a Chemical Scaffold Component
While this compound itself is not cited for direct biological activity, its structural motifs are present in a wide array of biologically active molecules. The allyl group is a key fragment in many natural and synthetic compounds with demonstrated anticancer properties. nih.govacs.org These compounds act through various mechanisms, including inhibiting cell proliferation, modulating enzyme activity, and inducing DNA damage. nih.gov
This suggests a significant future research direction: using this compound as a versatile chemical scaffold for the synthesis of new potential therapeutic agents. Its bifunctionality allows for the systematic introduction of diverse chemical functionalities, facilitating the creation of compound libraries for drug discovery screening.
For instance, this compound can serve as a starting material for synthesizing derivatives that mimic naturally occurring anticancer compounds. nih.govacs.org Furthermore, the pyrazole (B372694) scaffold, which can be constructed using allyloxy intermediates, is found in molecules with COX-2 inhibitory activities. mdpi.com The synthesis of 4-allyloxy-1H-1-tritylpyrazole highlights how an allyloxy intermediate can be a key building block for complex heterocyclic systems like the alkaloid withasomnine. mdpi.com Similarly, the chroman-4-one scaffold, a privileged structure in medicinal chemistry with anticancer and other bioactivities, can potentially be synthesized using building blocks derived from this compound. researchgate.net
The development of efficient synthetic routes, such as microwave-assisted synthesis, can further accelerate the creation of novel derivatives for biological evaluation. rsc.org Future investigations will focus on designing and synthesizing novel molecules based on the this compound backbone and evaluating their efficacy in various biological assays, particularly in oncology and infectious diseases. nih.govrsc.orgmdpi.com
Potential Role in Bio-based Chemical Manufacturing Platforms
The global shift towards a sustainable bioeconomy positions this compound as a valuable component in bio-based chemical manufacturing. celignis.com Its precursors, such as 1,4-butanediol (1,4-BDO) and butanol, can be produced from renewable biomass sources through fermentation or catalytic conversion. celignis.comresearchgate.netmdpi.comrsc.org This positions this compound as a downstream, value-added chemical derived from a sustainable feedstock.
Bio-butanol is considered a superior biofuel to ethanol (B145695) and is a valuable chemical feedstock for producing plastics and synthetic rubber. celignis.com The acetone-butanol-ethanol (ABE) fermentation process is a well-established route for producing bio-butanol. rsc.org Similarly, bio-based 1,4-BDO is now being manufactured at a commercial scale and used to produce partially bio-based polymers like polybutylene terephthalate (B1205515) (PBT). rsc.org
By utilizing these bio-based platform chemicals, the synthesis of this compound can be integrated into a biorefinery concept, where biomass is converted into a spectrum of valuable products. atamanchemicals.comatamanchemicals.com This approach aligns with the principles of green chemistry by reducing reliance on finite fossil fuels and creating more sustainable manufacturing cycles. royalsocietypublishing.orgacs.org
Future research will focus on optimizing the entire value chain, from the microbial or catalytic production of the butanol or butanediol (B1596017) precursors to their efficient conversion into this compound and its subsequent use in green materials. researchgate.netrsc.org This includes developing more efficient fermentation strains and catalytic processes for the precursors, as well as exploring its use in creating other bio-based chemicals, such as by converting it to 4-hydroxy-n-butyraldehyde, an intermediate for 1,4-butanediol. google.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Allyloxy-1-butanol, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or etherification reactions. For example, allyl bromide can react with 1,4-butanediol under basic conditions (e.g., potassium carbonate) to introduce the allyloxy group. Optimization involves controlling reaction temperature (50–80°C), stoichiometric ratios (1:1.2 for diol:allyl bromide), and solvent polarity (e.g., THF or DMF) to maximize yield . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity.
Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Confirm molecular structure via:
- 1H NMR : Peaks for allyl protons (δ 5.2–5.9 ppm), methine protons adjacent to the ether oxygen (δ 3.5–4.0 ppm), and hydroxyl protons (δ 1.5–2.0 ppm, broad).
- FT-IR : Stretching vibrations for -OH (~3300 cm⁻¹) and ether C-O (~1100 cm⁻¹).
- Mass Spectrometry : Molecular ion peak (m/z ≈ 130–132) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to its flammability and potential irritancy, use PPE (gloves, goggles), work in a fume hood, and store in airtight containers away from oxidizing agents. First-aid measures include rinsing exposed skin with water and consulting a physician for inhalation/ingestion incidents .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in radical polymerization or crosslinking reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations can model the allyl group’s electron density and bond dissociation energies to predict initiation sites for polymerization. Key parameters include HOMO-LUMO gaps (indicating radical stability) and Gibbs free energy changes during bond cleavage . Validate predictions with experimental ESR spectroscopy to detect radical intermediates.
Q. What analytical strategies resolve contradictions in reported solubility data for this compound across solvents?
- Methodological Answer : Discrepancies arise from impurities or solvent polarity mismatches. Use:
- HPLC-PDA : Quantify purity and detect co-eluting contaminants.
- Solubility Parameter Calculations : Hansen solubility parameters (δD, δP, δH) predict miscibility with solvents like acetone (δ ≈ 20 MPa¹/²) or ethanol (δ ≈ 26 MPa¹/²) .
- Phase Diagrams : Construct via turbidity measurements to define solubility limits.
Q. How does the steric hindrance of the allyloxy group influence the compound’s stability under acidic or basic conditions?
- Methodological Answer : Perform accelerated stability studies:
- Acidic Conditions (pH 2–3) : Monitor ether bond hydrolysis via HPLC, noting degradation products (e.g., 1,4-butanediol).
- Basic Conditions (pH 10–12) : Track allyl group isomerization or oxidation using UV-Vis spectroscopy (λmax shifts).
- Kinetic Modeling : Calculate rate constants (k) and activation energies (Ea) to predict shelf-life .
Q. What strategies mitigate side reactions (e.g., allyl group polymerization) during functionalization of this compound?
- Methodological Answer :
- Inhibitors : Add hydroquinone (0.1–1 wt%) to suppress radical-induced polymerization.
- Low-Temperature Reactions : Conduct reactions at 0–5°C to reduce thermal activation of allyl groups.
- Inert Atmosphere : Use nitrogen/argon to prevent peroxide formation .
Data Analysis and Experimental Design
Q. How should researchers design experiments to compare the catalytic efficiency of this compound in esterification vs. etherification reactions?
- Methodological Answer :
- Control Variables : Fixed temperature (70°C), catalyst loading (e.g., p-toluenesulfonic acid), and solvent (toluene).
- Response Metrics : Measure conversion rates (GC-FID) and selectivity (NMR integration).
- Statistical Design : Use a factorial design (e.g., 2³) to assess interactions between substrate ratio, catalyst type, and reaction time .
Q. What interdisciplinary approaches integrate this compound into biomaterial or drug delivery systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
